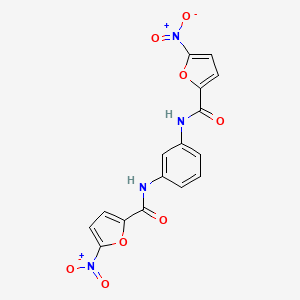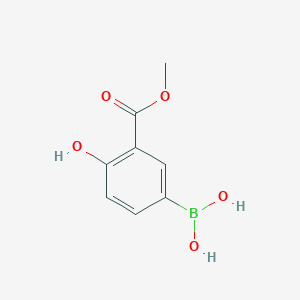![molecular formula C10H6F3N3 B12503064 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. The trifluoromethyl group in this compound plays a significant role in enhancing its chemical stability and biological activity . Benzimidazoles are widely recognized for their applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and antiviral agents .
Méthodes De Préparation
One common method includes the reaction of 1,1,1-trifluoro-3-methylhydrazonoalkan-2-ones with aldehydes in the presence of aqueous ammonia in methanol, followed by treatment with hydrochloric acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Analyse Des Réactions Chimiques
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.
Applications De Recherche Scientifique
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile has numerous applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylic acid: This compound shares the trifluoromethyl group but differs in its functional groups, leading to different chemical and biological properties.
2-Trifluoromethyl-4,5-dicyanoimidazole: Another compound with a trifluoromethyl group, known for its applications in lithium battery technology.
1-Methylimidazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzimidazole core with the trifluoromethyl group, which imparts enhanced stability and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H6F3N3 |
|---|---|
Poids moléculaire |
225.17 g/mol |
Nom IUPAC |
1-methyl-2-(trifluoromethyl)benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C10H6F3N3/c1-16-7-4-2-3-6(5-14)8(7)15-9(16)10(11,12)13/h2-4H,1H3 |
Clé InChI |
COZQUMOYOHVMAA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC(=C2N=C1C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[methyl(4-methylphenyl)sulfamoyl]-4H-pyrazole-4-carboxylate](/img/structure/B12502983.png)
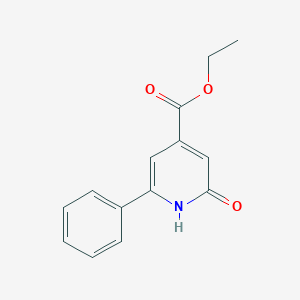
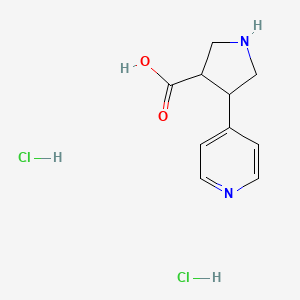
![Ethyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503006.png)

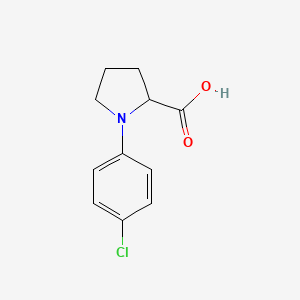
![Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503025.png)
![Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503034.png)
![8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B12503035.png)
![5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12503038.png)
![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)
![N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12503046.png)
